Deoxythymidine phosphate fluorouridine
Description
Deoxythymidine phosphate fluorouridine refers to fluorinated analogs of pyrimidine nucleotides involved in DNA/RNA synthesis and chemotherapeutic pathways. The most relevant compound in this category is fluorodeoxyuridine monophosphate (FdUMP), a key metabolite of the chemotherapeutic agent 5-fluorouracil (5-FU). FdUMP is synthesized intracellularly via phosphorylation of fluorodeoxyuridine (FUDR) and acts as a potent inhibitor of thymidylate synthase (TYMS), an enzyme critical for DNA replication . By blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), FdUMP depletes thymidine pools, leading to DNA replication stress and "thymineless death" in rapidly dividing cancer cells .
Properties
CAS No. |
149731-72-6 |
|---|---|
Molecular Formula |
C14H26 |
Synonyms |
deoxythymidine phosphate fluorouridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares FdUMP with other fluoropyrimidine metabolites and nucleoside analogs:
Mechanistic Divergence
FdUMP vs. FUTP/FdUTP :
- FdUMP directly targets TYMS, causing dTTP depletion and dUTP accumulation. This imbalance leads to uracil misincorporation into DNA, triggering base excision repair and apoptosis .
- FUTP and FdUTP act downstream: FUTP disrupts RNA splicing and ribosomal function , while FdUTP induces DNA strand breaks via erroneous replication .
Resistance Mechanisms :
Pharmacokinetic and Pharmacodynamic Profiles
- FdUMP :
- FUTP/FdUTP :
Clinical Outcomes
Preparation Methods
Phosphorylation Using Phosphorus Oxychloride (POCl₃)
The most straightforward method involves phosphorylating 5-fluoro-2′-deoxyuridine (FdU) with POCl₃ in anhydrous pyridine. This reaction proceeds via nucleophilic substitution at the 5′-hydroxyl group, forming FdUMP as the lithium salt after deprotection and counterion exchange.
Procedure :
-
Protection : FdU is treated with tert-butyldimethylsilyl (TBS) chloride to protect the 3′-hydroxyl group.
-
Phosphorylation : The protected FdU reacts with POCl₃ in pyridine at 0°C for 4 hours.
-
Deprotection : Silyl groups are removed using aqueous NH₄F.
-
Purification : Ion-exchange chromatography yields FdUMP as a bis-lithium salt.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Protection | 85 | >95% |
| Phosphorylation | 72 | 90% |
| Final Product | 65 | 98% |
This method achieves high purity but requires stringent anhydrous conditions to avoid side reactions.
Enzymatic Biosynthesis via Metabolic Pathways
Orotate Phosphoribosyltransferase (OPRT)-Ribonucleotide Reductase (RR) Pathway
In cancer cells, 5-FU is converted to FdUMP via:
-
OPRT-mediated activation : 5-FU → 5-fluorouridine monophosphate (FUMP).
-
RR-mediated reduction : FUMP → 5-fluoro-2′-deoxyuridine diphosphate (FdUDP).
Key Data :
| Enzyme | Activity (nmol/min/mg) | Contribution to FdUMP Synthesis (%) |
|---|---|---|
| OPRT | 12.4 ± 1.2 | 58 |
| RR | 8.7 ± 0.9 | 42 |
TP-TK pathway contributions are negligible in OPRT-high tumors.
Prodrug Strategies for Enhanced Delivery
Bis(Pivaloyloxymethyl) (POM) Prodrugs
To bypass poor membrane permeability, FdUMP is masked as a bis(POM) prodrug.
Synthesis :
-
Phosphoramidite Coupling : FdU reacts with bis(POM)-phosphoramidite under Mitsunobu conditions.
-
Deprotection : Acidic hydrolysis removes protecting groups.
Key Results :
| Prodrug | Solubility (mg/mL) | Plasma Stability (t₁/₂, h) |
|---|---|---|
| FdUMP-POM | 0.45 | 2.3 |
| Native FdUMP | <0.01 | N/A |
Prodrugs improve oral bioavailability but require enzymatic activation in target tissues.
Solid-Phase Oligonucleotide Synthesis
Incorporation into DNA Strands
FdUMP is incorporated into oligonucleotides using phosphoramidite chemistry for targeted therapy.
Procedure :
-
Phosphoramidite Preparation : FdUMP is derivatized with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.
-
Automated Synthesis : Coupling to a controlled-pore glass (CPG) support via a DNA synthesizer.
Efficiency :
Analytical Characterization
Q & A
Q. What is the biochemical role of deoxythymidine phosphate fluorouridine in inhibiting DNA synthesis, and how is this mechanism experimentally validated?
this compound (e.g., FdUMP) inhibits thymidylate synthase (TS), a key enzyme in dTMP synthesis. This inhibition occurs via the formation of a covalent ternary complex with TS and 5,10-methylenetetrahydrofolate, blocking the conversion of dUMP to dTMP. Methodologically, this is validated using enzyme kinetics assays (e.g., spectrophotometric monitoring of TS activity) and HPLC to quantify dTMP/dUMP ratios in treated cell lysates .
Q. What standardized chromatographic methods are recommended for quantifying this compound in biological matrices?
Reverse-phase HPLC with phosphate–perchlorate buffer systems (e.g., 50 mM KH₂PO₄ adjusted to pH 2.5 with HClO₄) is commonly used. Mobile phases often include acetonitrile gradients for separation. Validation follows pharmacopeial guidelines, including spike-and-recovery experiments for accuracy and precision testing, as outlined in assays for structurally similar compounds like fexofenadine .
Q. How does the metabolic activation pathway of fluorouridine derivatives differ from other fluoropyrimidines?
Fluorouridine triphosphate (FUTP) is misincorporated into RNA, disrupting processing, while fluorodeoxyuridine triphosphate (FdUTP) incorporates into DNA, causing strand breaks. This dual mechanism is distinct from non-fluorinated analogs. Experimental differentiation involves radiolabeled tracer studies (³H/¹⁴C-fluorouracil) combined with RNA/DNA extraction and scintillation counting to quantify incorporation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibitory efficiency of this compound across cell lines or in vivo models?
Discrepancies may arise from variations in TS expression levels, folate availability, or cellular repair mechanisms. To address this:
- Perform TS activity assays (e.g., ELISA or Western blot) to correlate enzyme levels with inhibition efficacy.
- Use isotope dilution mass spectrometry to measure intracellular folate pools, which modulate ternary complex stability .
- Compare results across models with CRISPR-engineered TS knockouts to isolate variables .
Q. What challenges arise in synthesizing stable analogs of this compound for mechanistic studies, and how are they mitigated?
Key challenges include phosphate group instability and poor membrane permeability. Methodological solutions:
- Enzymatic phosphorylation : Use pyruvate kinase with phosphoenolpyruvate to generate triphosphate analogs (e.g., dUPNPP synthesis via dUPNP phosphorylation) .
- Prodrug strategies : Modify with lipophilic protecting groups (e.g., acetylated sugars) to enhance cellular uptake, followed by intracellular esterase cleavage .
Q. How can researchers differentiate between DNA- and RNA-directed toxicity of fluorouridine derivatives in experimental systems?
- RNA-specific assays : Use actinomycin D (RNA synthesis inhibitor) to block transcription; persistence of toxicity indicates DNA-mediated effects.
- DNA damage markers : Quantify γH2AX foci (immunofluorescence) or COMET assay results post-treatment.
- Metabolic profiling : LC-MS/MS to distinguish FUTP (RNA precursor) and FdUTP (DNA precursor) pools in extracted nucleotides .
Methodological Considerations
Q. What experimental controls are critical when assessing this compound’s impact on nucleotide pools?
- Internal standards : Stable isotope-labeled dTMP/dUMP (e.g., ¹³C-dTMP) for LC-MS quantification accuracy.
- Rescue experiments : Supplement with thymidine to bypass TS inhibition and confirm mechanism specificity .
- Buffer controls : Account for phosphate–perchlorate buffer effects on ionization efficiency in mass spectrometry .
Q. How can hydration effects alter the ionization thresholds of this compound in spectroscopic studies?
Aqueous ionization energies differ from gas-phase values due to solvation. For example, hydration reduces the energy gap between base and phosphate ionization by ~0.8 eV. Use polarizable continuum models (PCM) in DFT calculations to simulate aqueous environments, validated against experimental UV-photoionization data at 193 nm .
Data Interpretation and Validation
Q. What statistical approaches are recommended for analyzing dose-response data in TS inhibition studies?
Q. How can researchers validate the specificity of fluorouridine incorporation into nucleic acids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
